molecular formula C15H15NO3 B3186018 1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one CAS No. 1190229-37-8

1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one

Cat. No. B3186018
CAS RN: 1190229-37-8
M. Wt: 257.28 g/mol
InChI Key: IPMVYTFFNWLSAN-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one, also known as HMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of chalcones, which are known for their diverse biological activities.

Scientific Research Applications

Antimicrobial Activity

1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one and its derivatives have been explored for their antimicrobial properties. For instance, Nagamani et al. (2018) synthesized a series of novel compounds including this chemical, demonstrating their potential in antimicrobial activity. These compounds were synthesized through propargylation and click reaction, and their structures were characterized using NMR and Mass spectra. The antimicrobial activity of these compounds was evaluated, suggesting their utility in this field (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Curved Fractal Structures and Fashion Design Application

The compound's derivatives have been noted for forming curved fractal structures under an optical microscope, as reported by Qian et al. (2017). This study observed the crystalline structures of 1-(4-methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione and found irregular structures due to weak intermolecular interactions. Interestingly, these micrographs were used artistically, transferring the crystal patterns onto fabrics for fashion design applications (Qian et al., 2017).

Spectroscopic Characterization and Structural Analysis

Al-Refai et al. (2016) conducted a thorough spectroscopic characterization and X-ray structure analysis of a related compound. This research focused on understanding the molecular structure through various spectroscopic methods, contributing to a deeper understanding of such chemicals' physical and chemical properties (Al‐Refai, Ibrahim, Geyer, Marsch, & Ali, 2016).

Catalysis in Organic Synthesis

Zulu et al. (2020) explored the use of related ligands in catalysis, particularly in the methoxycarbonylation of olefins. Their study synthesized various complexes and tested their effectiveness as catalysts, indicating the potential of such compounds in organic synthesis processes (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

properties

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-3-pyridin-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-19-12-6-7-13(15(18)10-12)14(17)8-5-11-4-2-3-9-16-11/h2-4,6-7,9-10,18H,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMVYTFFNWLSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019569
Record name 1-(2-Hydroxy-4-methoxyphenyl)-3-(2-pyridinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, off-white to cream in colour; Sweet savoury aroma
Record name 1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2136/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble in phosphate buffer, Soluble (in ethanol)
Record name 1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2136/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

1190229-37-8
Record name 1-(2-Hydroxy-4-methoxyphenyl)-3-(2-pyridinyl)-1-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190229378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Hydroxy-4-methoxyphenyl)-3-(2-pyridinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-HYDROXY-4-METHOXYPHENYL)-3-(2-PYRIDINYL)-1-PROPANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ17MZ1LNZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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